molecular formula C16H22O3 B14548061 3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate CAS No. 61780-86-7

3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate

Cat. No.: B14548061
CAS No.: 61780-86-7
M. Wt: 262.34 g/mol
InChI Key: VXYMNIRRVQBWAL-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate is an organic compound with the molecular formula C16H22O3 It is characterized by the presence of an acetylphenyl group attached to a pentanyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate typically involves the reaction of 4-acetylbenzyl chloride with pentan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentan-2-ol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetylphenyl group can interact with enzymes or receptors, leading to various biological effects. The acetate group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenyl acetate: Similar structure but lacks the pentanyl group.

    Pentan-2-yl acetate: Similar backbone but lacks the acetylphenyl group.

    Benzyl acetate: Similar aromatic group but different substituents.

Uniqueness

3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate is unique due to the combination of the acetylphenyl and pentanyl acetate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

61780-86-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-[(4-acetylphenyl)methyl]pentan-2-yl acetate

InChI

InChI=1S/C16H22O3/c1-5-15(12(3)19-13(4)18)10-14-6-8-16(9-7-14)11(2)17/h6-9,12,15H,5,10H2,1-4H3

InChI Key

VXYMNIRRVQBWAL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(=O)C)C(C)OC(=O)C

Origin of Product

United States

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